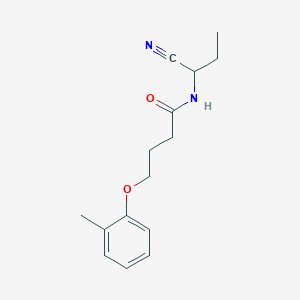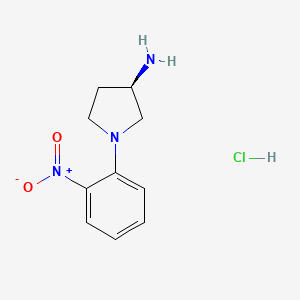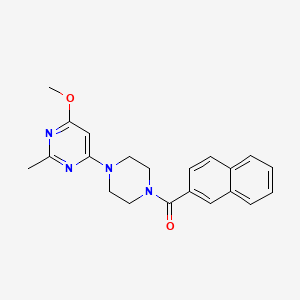
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone, also known as MNM, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNM is a small molecule drug that belongs to the class of piperazine derivatives.
Applications De Recherche Scientifique
Molecular Interaction and Receptor Antagonism
Research on compounds with similar structural motifs has shown potential in understanding molecular interactions with receptors. For instance, studies on cannabinoid receptor antagonists have contributed to the development of pharmacophore models, aiding in the design of drugs targeting CB1 receptors. This has implications for designing compounds with specific interactions for cannabinoid receptors, which could be used in treating various conditions, including pain and obesity (Shim et al., 2002).
Anticancer Applications
Compounds featuring naphthalene and piperazine groups have been evaluated for their anticancer properties. For example, derivatives have been synthesized and tested against cancer cell lines, showing promise as anticancer agents. This indicates a potential research application in developing new therapeutic options for cancer treatment (Gouhar & Raafat, 2015).
Neuroprotective Effects
Research into aryloxyethylamine derivatives, which share structural similarities with the compound , has shown potential neuroprotective effects. These compounds have been evaluated for their ability to protect against glutamate-induced cell death and ischemic injury, suggesting possible applications in treating neurological disorders (Zhong et al., 2020).
Photochromism and Material Science
Compounds incorporating naphthalene and piperazine units have been explored for their photochromic properties. Such research has applications in material science, particularly in developing materials that change color in response to light, which can be used in various technologies, including sensors and display technologies (Li et al., 2015).
Estrogen Receptor Binding and Molecular Docking
Research involving pyrimidine-piperazine conjugates has explored their binding affinity to estrogen receptors, along with molecular docking studies. This suggests applications in the development of drugs targeting estrogen receptors, potentially for treating hormone-related cancers or conditions (Parveen et al., 2017).
Atypical Antipsychotic Agents
Studies on (piperazin-1-yl-phenyl)-arylsulfonamides have investigated their affinities for serotonin receptors, indicating potential use as atypical antipsychotic agents. This research can contribute to the development of new treatments for psychiatric disorders (Park et al., 2010).
Propriétés
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-22-19(14-20(23-15)27-2)24-9-11-25(12-10-24)21(26)18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXFLBYUQCLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)
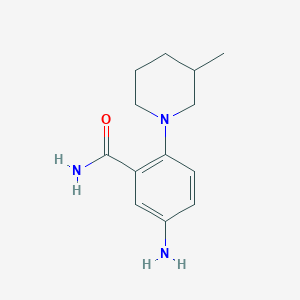
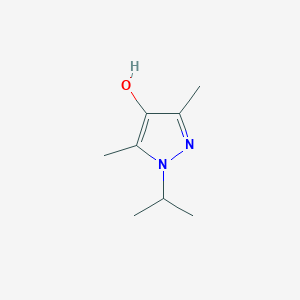
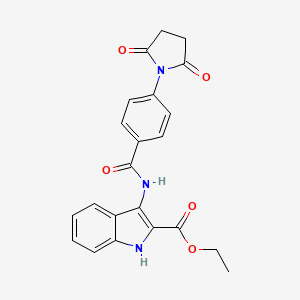
![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)
![2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2801653.png)
![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)


![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2801661.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide](/img/structure/B2801662.png)
